Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties of Methyl 3,3-dimethyl-4-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,3-dimethyl-4-oxopentanoate is a β-keto ester, a class of organic compounds renowned for their synthetic versatility.[1][2] Its structure, featuring a ketone and an ester functional group separated by a quaternary carbon, presents a unique combination of steric hindrance and electronic properties. This guide provides a comprehensive exploration of its chemical properties, spectroscopic signature, reactivity, and synthetic utility, offering field-proven insights for its application in research and development. The presence of the gem-dimethyl group at the α-position blocks the typical enolization pathway seen in many β-keto esters, leading to distinct reactivity patterns that are crucial for synthetic planning.[3][4]
Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical properties is paramount for its effective use in experimental settings. Methyl 3,3-dimethyl-4-oxopentanoate is a combustible liquid, and its key properties are summarized below.[5][6]
| Property | Value | Source |
| IUPAC Name | methyl 3,3-dimethyl-4-oxopentanoate | PubChem[7] |
| Synonyms | Methyl 3,3-dimethyllevulinate, Methyl pivaloylacetate | PubChem[7], MilliporeSigma[8] |
| CAS Number | 55946-24-2 (related to 55107-14-7 for an isomer) | MilliporeSigma[8] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[7] |
| Molecular Weight | 158.19 g/mol | PubChem[7] |
| Appearance | Clear, colorless to slightly yellow liquid | Cole-Parmer[5] |
| Density | ~0.99 g/mL at 25 °C | MilliporeSigma[8] |
| Boiling Point | 67-70 °C at 13 mmHg | MilliporeSigma[8] |
| Refractive Index | n20/D 1.487 | MilliporeSigma[8] |
| Vapor Pressure | 0.4 mmHg at 20 °C | MilliporeSigma[8] |
Section 2: Spectroscopic Characterization - The Molecular Fingerprint
Unambiguous identification of Methyl 3,3-dimethyl-4-oxopentanoate relies on a multi-technique spectroscopic approach. The following sections detail the expected spectral data, providing a reference for compound verification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms.[10]
-
¹H NMR:
-
~3.7 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).
-
~2.7 ppm (singlet, 2H): Protons of the methylene group (-CH₂-) adjacent to the ester carbonyl. The singlet nature is due to the absence of adjacent protons for coupling.
-
~2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).
-
~1.2 ppm (singlet, 6H): Protons of the two geminal methyl groups (-C(CH₃)₂-). The singlet multiplicity confirms the quaternary nature of the adjacent carbon.
-
-
¹³C NMR:
-
~209 ppm: Carbonyl carbon of the ketone (C4).
-
~172 ppm: Carbonyl carbon of the ester (C1).
-
~52 ppm: Methyl carbon of the ester (-OCH₃).
-
~48 ppm: Methylene carbon adjacent to the ester (C2).
-
~45 ppm: Quaternary carbon (C3).
-
~27 ppm: Methyl carbon of the acetyl group (C5).
-
~24 ppm: Carbons of the geminal methyl groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10] For β-keto esters, the carbonyl stretching frequencies are of primary interest.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Ester C=O Stretch | ~1740 cm⁻¹ (strong) | Confirms the presence of the saturated ester functional group. |
| Ketone C=O Stretch | ~1715 cm⁻¹ (strong) | Confirms the presence of the ketone functional group. |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Indicates the aliphatic C-H bonds. |
| C-O Stretch | 1150-1250 cm⁻¹ | Corresponds to the C-O single bonds of the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[11][12]
-
Molecular Ion (M⁺): m/z = 158.
-
Key Fragmentation Pathways:
-
McLafferty Rearrangement: Not prominent due to the lack of a γ-hydrogen on an appropriate chain.
-
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is expected. Common fragments would include loss of the methoxy group (-OCH₃, m/z = 127) or the acetyl group (-COCH₃, m/z = 115). A strong peak at m/z = 43 corresponding to the [CH₃CO]⁺ acylium ion is also anticipated.
-
Section 3: Reactivity and Synthetic Applications
The unique structure of Methyl 3,3-dimethyl-4-oxopentanoate dictates its reactivity, making it a valuable intermediate.
Reactivity Profile
The molecule possesses two primary electrophilic sites: the ketone carbonyl carbon and the ester carbonyl carbon. Due to the steric hindrance imposed by the adjacent gem-dimethyl groups, the ketone carbonyl is significantly less accessible to nucleophiles compared to less hindered ketones.[3] The ester carbonyl remains a viable site for nucleophilic acyl substitution, such as transesterification, although reaction rates may be slower compared to unhindered esters.[13][14]
Unlike many β-keto esters, this compound cannot form a stable enolate at the C2 position under typical basic conditions because it lacks α-protons at the C3 position. This structural feature prevents common side reactions like self-condensation and racemization, which can be a challenge with other β-keto esters.[1][4]
Caption: Reactivity map of Methyl 3,3-dimethyl-4-oxopentanoate.
Applications in Synthesis
This molecule serves as a precursor for more complex structures, particularly in the synthesis of heterocyclic compounds and molecules with quaternary carbon centers.[2] It has been utilized as a substrate in reactions such as:
-
Preparation of α-oxoketenes: Used in the synthesis of carbomethoxypivaloylketene.[8]
-
Synthesis of Dioxepines and Dioxocins: Employed as a substrate in Indium(III) chloride-catalyzed reactions to produce dibenzo[d,f][7][13]dioxepines.[8]
Section 4: Synthesis Protocol
The synthesis of β-keto esters can be achieved through various methods, with the Claisen condensation being a classic approach. For a sterically hindered compound like Methyl 3,3-dimethyl-4-oxopentanoate, a directed Claisen condensation or an acylation of a pre-formed enolate is a more plausible strategy.
Caption: Conceptual workflow for the synthesis of the target molecule.
Exemplary Protocol: Acylation of Pinacolone
This protocol is a representative method based on standard organic chemistry principles for synthesizing sterically hindered β-keto esters.
-
Setup and Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Suspension: Suspend a strong base, such as sodium hydride (NaH, 1.1 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add pinacolone (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Acylation: Add dimethyl carbonate (1.5 equivalents) to the enolate solution. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess base by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield the pure Methyl 3,3-dimethyl-4-oxopentanoate.[15]
Section 5: Safety and Handling
As a combustible liquid, proper safety precautions must be observed when handling Methyl 3,3-dimethyl-4-oxopentanoate.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][16]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]
-
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Remove all ignition sources.[5]
References
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PubChem. (n.d.). Methyl 3,3-dimethyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]
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De Figueiredo, R. M., et al. (2016). Recent advances in the transesterification of β-keto esters. Beilstein Journal of Organic Chemistry, 12, 1995-2018. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from [Link]
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Xue, S., et al. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245-8247. Retrieved from [Link]
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Reyes-Pérez, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6783. Retrieved from [Link]
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Alcaide, B., & Almendros, P. (2015). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
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Vandewalle, M., et al. (2011). Mass Spectra of β-Keto Esters. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). methyl 3-methyl-4-oxopentanoate. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8517-8526. Retrieved from [Link]
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Seibl, J. (1969). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 47(12), 2259-2269. Retrieved from [Link]
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Company, A. D. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(16), 9432-9493. Retrieved from [Link]
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